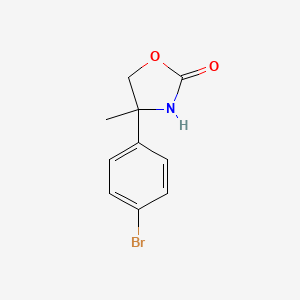

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one, commonly known as BPO, is a chemical compound that has gained significant attention in the scientific research community due to its numerous potential applications. BPO is a heterocyclic organic compound that belongs to the oxazolidinone family. This compound has a broad range of applications in various fields including medicinal chemistry, material science, and organic synthesis.

科学的研究の応用

Agricultural Fungicides

Oxazolidinone derivatives, like famoxadone, are utilized in agriculture as fungicides. Famoxadone is a part of a new class of oxazolidinone fungicides that provide excellent control of plant pathogens across a range of crops. This discovery emphasizes the potential of oxazolidinones in developing effective agricultural solutions (Sternberg et al., 2001).

Antibacterial Agents

Oxazolidinones have been identified as promising antibacterial agents with a focus on enhancing safety profiles and expanding the antibacterial spectrum. For instance, modifications in the oxazolidinone structure have led to compounds with reduced activity against monoamine oxidase A, mitigating undesired side effects (Reck et al., 2005).

Chemical Fixation of Carbon Dioxide

The synthesis of oxazolidinones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without additional catalysts or solvents demonstrates an eco-friendly approach to utilizing CO2. This process highlights the role of oxazolidinones in contributing to sustainable chemistry practices (Xu et al., 2011).

Synthetic Organic Chemistry

Oxazolidin-2-one rings serve as crucial scaffolds in synthetic organic chemistry, facilitating the development of chiral auxiliaries in asymmetric synthesis and acting as protective groups for 1,2-aminoalcohol systems. Their versatility and utility in creating enantiomerically pure compounds underscore their importance in medicinal chemistry (Zappia et al., 2007).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that the compound’s bromophenyl group could potentially undergo suzuki–miyaura coupling, a type of cross-coupling reaction that forms carbon-carbon bonds . This reaction could influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s lipophilic character could potentially influence its bioavailability .

Result of Action

Similar compounds have shown significant antifungal activity against certain strains .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-Bromodiphenyl ether, a compound with a similar bromophenyl group, is known to be a persistent organic environmental pollutant . This suggests that environmental factors could potentially influence the action of 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one.

特性

IUPAC Name |

4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUPRCCCBNTCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)

![Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811104.png)

![N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811105.png)

![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)

![3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2811108.png)

![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2811116.png)

![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)

![Ethyl 1-{3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2811118.png)